(2R)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxytetracosanamide
Description
Properties
IUPAC Name |
(2R)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxytetracosanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H85NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-41(46)42(47)43-39(38-44)40(45)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h39-41,44-46H,3-38H2,1-2H3,(H,43,47)/t39-,40+,41+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGORBCXEWSENPF-NJZAESGASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(CCCCCCCCCCCCCCC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H85NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C24 (2’®-hydroxy) dihydro Ceramide (d18:0/24:0) typically involves the condensation of sphinganine with lignoceric acid. The reaction is usually carried out under mild conditions to preserve the integrity of the hydroxyl group. Common reagents include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous purification steps such as column chromatography and recrystallization to achieve high purity levels (>98%) .
Chemical Reactions Analysis
Types of Reactions
C24 (2’®-hydroxy) dihydro Ceramide (d18:0/24:0) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) or tosyl chloride (TsCl) are used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce dehydroxylated ceramides .
Scientific Research Applications
The compound (2R)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxytetracosanamide is a type of ceramide that plays a significant role in various scientific research applications. This article explores its applications across different fields, including biochemistry, pharmacology, and materials science.
Biochemical Studies
Cell Signaling and Apoptosis
Ceramides are known to act as second messengers in various signaling pathways. Research indicates that this compound can influence cell growth and differentiation by modulating pathways involved in apoptosis. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Pharmaceutical Development
Therapeutic Applications
Due to their role in cell signaling, ceramides are being investigated for their therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders. The specific ceramide discussed has been explored for its ability to enhance the efficacy of certain chemotherapeutic agents by sensitizing tumor cells to treatment .
Cosmetic Science
Skin Barrier Function
Ceramides are essential for maintaining skin hydration and barrier integrity. The application of this compound in skincare formulations has been shown to improve skin hydration and reduce transepidermal water loss (TEWL). This property makes it valuable in the formulation of moisturizers and anti-aging products .
Materials Science
Biomaterials Development
Research into the use of ceramides as biomaterials has gained traction, particularly in tissue engineering and regenerative medicine. The unique properties of this compound allow it to be incorporated into scaffolds that promote cell adhesion and growth .
Case Study 1: Cancer Therapy Enhancement
A study demonstrated that the application of this compound in combination with traditional chemotherapy significantly increased the rate of apoptosis in resistant cancer cell lines. This finding suggests that ceramide-based therapies could provide a novel approach to overcoming drug resistance .
Case Study 2: Skin Hydration Improvement
In a clinical trial involving dermatological patients with compromised skin barriers, the topical application of formulations containing this ceramide resulted in a statistically significant improvement in skin hydration levels over eight weeks compared to control groups .
Mechanism of Action
The compound exerts its effects primarily through its role in cell membrane structure and signaling. It interacts with various molecular targets, including enzymes involved in sphingolipid metabolism. The hydroxyl group at the 2’ position is crucial for its interaction with these targets, influencing pathways related to cell growth, apoptosis, and differentiation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
Table 1: Key Structural Features of Comparable Ceramides
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Hydrophobicity: The C24 acyl chain in the target compound enhances lipid bilayer integration compared to shorter-chain analogs like N-hexanoyl derivatives .
- Glycosylation Impact : Glucosylated analogs exhibit improved aqueous solubility due to the polar sugar moiety .
Biological Activity
(2R)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxytetracosanamide is a complex sphingolipid compound that has garnered attention for its potential biological activities. This compound is classified under ceramides, a class of lipids known for their roles in cellular signaling and structural functions in biological membranes. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.
- Chemical Formula : C38H77NO3
- Molecular Weight : 596.023 g/mol
- LogP : 11.738, indicating high lipophilicity which may influence its biological interactions.
Biological Activity Overview
Ceramides and related sphingolipids are known to play crucial roles in various biological processes, including:
- Cell signaling
- Apoptosis regulation
- Inflammation modulation
- Cellular differentiation
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and pathways involved in these processes. Key mechanisms include:
- Modulation of Cell Signaling Pathways : Ceramides are involved in the regulation of signaling pathways such as the MAPK pathway, which affects cell growth and apoptosis.
- Influence on Membrane Dynamics : The incorporation of this compound into cellular membranes can alter membrane fluidity and protein interactions.
Table 1: Summary of Biological Activities
Case Studies
- Antiproliferative Effects : A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a potential role in cancer therapy.
- Inflammation Reduction : In vitro studies showed that this compound could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This property indicates its potential use in treating inflammatory diseases.
- Neuroprotection : Research involving neuronal cultures exposed to oxidative stress revealed that treatment with this ceramide derivative reduced cell death and preserved mitochondrial function, highlighting its neuroprotective capabilities.
Q & A
(Basic) What are the established methodologies for synthesizing (2R)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxytetracosanamide?
Answer:
The synthesis of complex sphingolipid analogs like this compound typically involves multi-step reactions with strict stereochemical control. A common approach includes:
- Amide bond formation : Reacting tetracosanoic acid derivatives (e.g., activated esters) with sphingoid bases under anhydrous conditions. describes similar N-acylation reactions using ZnCl₂ as a catalyst in 1,4-dioxane, followed by purification via recrystallization .
- Hydroxylation and stereochemical control : Enzymatic or chemical hydroxylation steps to introduce the (2R) and (3R) configurations. For example, asymmetric catalysis or chiral auxiliaries can ensure stereochemical fidelity, as seen in for analogous ceramide synthesis .
- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures to isolate the product.
(Basic) How is the stereochemical configuration of this compound validated experimentally?
Answer:
Stereochemical validation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : Coupling constants (e.g., ) in H-NMR and C-NMR chemical shifts help confirm relative configurations. and highlight the use of H-NMR to resolve vicinal diol protons and amide linkages .
- X-ray crystallography : Definitive absolute configuration determination, as applied in for resolving chiral centers in hydroxy acids .
- Optical rotation and circular dichroism (CD) : Comparative analysis with known stereoisomers to verify enantiopurity.
(Advanced) How can researchers resolve discrepancies in reported physical properties (e.g., melting points) for this compound?
Answer:
Discrepancies often arise from impurities or polymorphic forms. Methodological strategies include:
- Standardized recrystallization : Use a single solvent system (e.g., methanol/chloroform) to ensure consistent crystal packing. and note variability in melting points for similar hydroxylated amides, emphasizing solvent selection .
- Differential Scanning Calorimetry (DSC) : Quantify phase transitions and identify polymorphs.
- Interlaboratory calibration : Cross-validate instruments using reference standards, as suggested in ’s framework for reproducible research .
(Advanced) What experimental designs are optimal for studying this compound’s interaction with biological membranes?
Answer:
To investigate membrane interactions:
- Langmuir monolayer assays : Measure surface pressure-area isotherms to assess lipid insertion dynamics. references ceramide analogs interacting with phospholipid monolayers .
- Fluorescence anisotropy : Use labeled derivatives to monitor membrane fluidity changes.
- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers, leveraging force fields parameterized for hydroxylated acyl chains. ’s natural product studies provide a template for integrating computational and experimental data .
(Advanced) How can the compound’s stability under varying pH and temperature be systematically evaluated?
Answer:
Design a stability study with controlled variables:
- pH stability : Incubate the compound in buffered solutions (pH 2–12) and quantify degradation via HPLC at timed intervals. ’s safety guidelines recommend avoiding high temperatures and acidic/basic conditions during storage .
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds.
- Light exposure : Assess photodegradation using UV-Vis spectroscopy, as hydroxylated amides are often light-sensitive.
(Advanced) What strategies address challenges in purifying this compound due to its high polarity?
Answer:
High polarity complicates isolation. Effective approaches include:
- Hydrophilic interaction chromatography (HILIC) : Separate polar analogs using silica or amide-modified columns.
- Derivatization : Temporarily mask hydroxyl groups (e.g., acetylation) to reduce polarity, followed by deprotection post-purification. ’s use of protecting groups in coumarin derivatives illustrates this strategy .
- Countercurrent chromatography (CCC) : Leverage liquid-liquid partitioning for high-resolution separation without solid phases.
(Advanced) How can researchers integrate this compound into a theoretical framework for sphingolipid signaling studies?
Answer:
Link the compound to sphingolipid metabolism models:
- Kinase/phosphatase assays : Test its role as a substrate or inhibitor in enzymatic cascades. ’s interaction studies with biological targets provide a methodology .
- Gene expression profiling : Compare cellular responses to this compound versus known sphingolipids (e.g., ceramides).
- Theoretical alignment : Use ’s principle of connecting research to conceptual frameworks, such as the “sphingolipid rheostat” hypothesis .
(Basic) What spectroscopic techniques are critical for characterizing this compound’s structure?
Answer:
- FT-IR : Identify hydroxyl (3200–3600 cm⁻¹) and amide (1640–1680 cm⁻¹) stretches. and validate IR for functional group analysis .
- High-resolution mass spectrometry (HR-MS) : Confirm molecular formula (e.g., [M+H]⁺ ion).
- 2D-NMR (COSY, HSQC, HMBC) : Resolve complex spin systems and assign carbon-proton correlations.
(Advanced) How can contradictory biological activity data for this compound be reconciled across studies?
Answer:
Contradictions may stem from assay conditions or impurity profiles. Solutions include:
- Dose-response standardization : Use a unified protocol (e.g., IC₅₀ measurements) across labs.
- Impurity profiling : Employ LC-MS to identify contaminants that modulate activity.
- Cell line validation : Ensure consistent genetic backgrounds and culture conditions. ’s natural product research emphasizes reproducibility in bioactivity assays .
(Advanced) What computational tools predict the compound’s physicochemical properties and bioactivity?
Answer:
- QSPR models : Predict logP, solubility, and membrane permeability using software like ACD/Labs or MOE.
- Molecular docking : Screen against lipid-binding proteins (e.g., CERT or ASMase) using AutoDock Vina. ’s interaction studies align with this approach .
- ADMET prediction : Tools like SwissADME assess absorption and toxicity profiles early in research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
